molecular formula C19H13F2NO B11431206 4-(3,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11431206
M. Wt: 309.3 g/mol
InChI Key: AJTCBQZPFHOVML-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolin-2(1H)-ones This compound is characterized by the presence of a difluorophenyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of difluorobenzene derivatives and quinoline intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-(3,5-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13F2NO

Molecular Weight

309.3 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H13F2NO/c20-13-7-12(8-14(21)9-13)17-10-18(23)22-19-15-4-2-1-3-11(15)5-6-16(17)19/h1-9,17H,10H2,(H,22,23)

InChI Key

AJTCBQZPFHOVML-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC(=C4)F)F

Origin of Product

United States

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